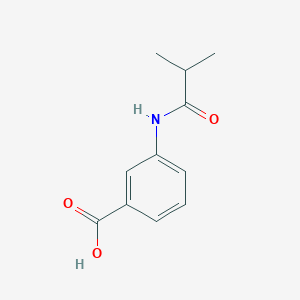

4-(2,4,6-Trimethylbenzoyl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 4-(2,4,6-Trimethylbenzoyl)benzoic acid often involves multi-step chemical reactions that include functionalization of the benzoyl and benzoic acid components. For example, the synthesis of similar compounds has been achieved through reactions such as the slow evaporation of equimolar mixtures leading to co-crystals (Foces-Foces et al., 1996) or by utilizing specific condensation reactions to introduce various substituents on the benzoic acid moiety (Kryshtal et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2,4,6-Trimethylbenzoyl)benzoic acid is characterized by specific geometries and hydrogen bonding patterns. Studies have shown that co-crystals can form tetramer units through N–H⋯O and O–H⋯N hydrogen bonds, indicating the significance of molecular interactions in determining the structural arrangement (Foces-Foces et al., 1996). Moreover, the planarity of the molecular moiety and its inclination to other fragments in the compound play crucial roles in the overall molecular architecture (Kosma et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-(2,4,6-Trimethylbenzoyl)benzoic acid derivatives involves a range of reactions, from hydrogen bonding to more complex transformations like esterification and nucleophilic substitution. These reactions not only highlight the chemical versatility of the compound but also its potential utility in synthesizing more complex molecules (Smith et al., 2007).

Physical Properties Analysis

Physical properties, including crystalline structure, melting points, and solubility, are crucial for understanding the practical applications of any chemical compound. For instance, the crystalline structure of related compounds provides insights into their stability and potential for forming supramolecular assemblies, which are essential for materials science applications (Obreza et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-(2,4,6-Trimethylbenzoyl)benzoic acid derivatives, such as acidity/basicity, reactivity towards different chemical reagents, and the ability to form various derivatives, are pivotal for their application in synthetic chemistry. The study of these properties allows for a deeper understanding of the compound's behavior in different chemical contexts (Yu-chuan, 2012).

Applications De Recherche Scientifique

Bioprinting

- Scientific Field : Biomedical Engineering .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid, also known as Lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate (LAP), is used as a free radical photo-initiator to initiate free radical chain polymerization upon light exposure. It is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting .

- Methods of Application : In this study, photorheology determined that 10 min exposure to 9.6 mW/cm2 405 nm light from an LED light source fully crosslinked 10 wt % GelMA with >3.4 mmol/L LAP .

Development of Biobased Thermoresponsive Shape-Memory Polymers

- Scientific Field : Polymer Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid is commonly used as a photoinitiator in the development of biobased thermoresponsive shape-memory polymers .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Radical Polymerization of Dental Resins

- Scientific Field : Dental Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid is used in the radical polymerization of dental resins .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The use of 4-(2,4,6-Trimethylbenzoyl)benzoic acid enhances the polymerization rate and conversion compared to other initiators .

Photoinitiator in Photopolymerization Materials

- Scientific Field : Material Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid is used as a photoinitiator in photopolymerization materials .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The use of 4-(2,4,6-Trimethylbenzoyl)benzoic acid improves the light resistance and heat resistance of the materials .

Stabilizer in Plastics and Paints

- Scientific Field : Polymer Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid is used as a stabilizer in plastics and paints .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The use of 4-(2,4,6-Trimethylbenzoyl)benzoic acid enhances the stability of the plastics and paints .

Radical Photopolymerization of Vanillin Derivatives for 3D Printing

- Scientific Field : 3D Printing .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid is used in the radical photopolymerization of vanillin derivatives for 3D printing .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The use of 4-(2,4,6-Trimethylbenzoyl)benzoic acid enhances the polymerization rate and conversion compared to other initiators .

Photoinitiator in Photopolymerization Materials

- Scientific Field : Material Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid is used as a photoinitiator in photopolymerization materials . It can be used in unsaturated resin models and recording materials .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The use of 4-(2,4,6-Trimethylbenzoyl)benzoic acid improves the light resistance and heat resistance of the materials .

Stabilizer in Plastics and Paints

- Scientific Field : Polymer Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid is used as a stabilizer in plastics and paints .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The use of 4-(2,4,6-Trimethylbenzoyl)benzoic acid enhances the stability of the plastics and paints .

Preparation of Antibiotics and Antihistamines

- Scientific Field : Pharmaceutical Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid can be used for preparing antibiotics and antihistamines in medicines .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Preparation of Coatings, Dyes, Molding, Adhesives, Composite Fiber Materials

- Scientific Field : Material Science .

- Application Summary : 4-(2,4,6-Trimethylbenzoyl)benzoic acid can be used for preparing coatings, dyes, molding, adhesives, composite fiber materials and the like .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety data sheet for benzoic acid, which is functionally related to “4-(2,4,6-Trimethylbenzoyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) - lungs .

Propriétés

IUPAC Name |

4-(2,4,6-trimethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTOOAGTYSVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357888 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

CAS RN |

65414-32-6 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

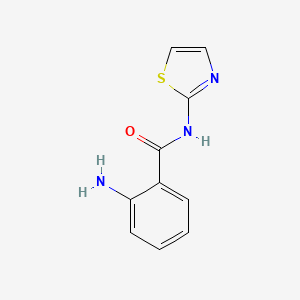

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)